8-Chloropyrido[2,3-b]pyrazine
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Overview
Description
8-Chloropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H4ClN3. It is characterized by a pyridine ring fused to a pyrazine ring, with a chlorine atom attached at the 8th position.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of fluorescent materials for high-performance oleds , suggesting it may interact with specific light-emitting molecules.
Mode of Action
In the context of OLEDs, it’s likely that the compound interacts with other molecules to emit light of various colors
Biochemical Pathways
As a component in OLEDs, it may play a role in the electron transport chain that leads to light emission . The downstream effects would be the generation of light of specific wavelengths.
Pharmacokinetics
Some properties like gi absorption, bbb permeability, and lipophilicity have been predicted . These properties can impact the bioavailability of the compound, influencing its effectiveness and potential applications.
Result of Action
In the context of OLEDs, the result of its action would be the emission of light of specific colors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Chloropyrido[2,3-b]pyrazine . For instance, in OLEDs, factors such as temperature, voltage, and the presence of other compounds can affect its light-emitting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 8-Chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[2,3-b]pyrazines, while oxidation and reduction can lead to oxides and amines, respectively .
Scientific Research Applications
8-Chloropyrido[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in studying enzyme inhibition and receptor binding due to its unique structural features
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-Pyrrolo[2,3-b]pyrazine: Shows significant kinase inhibition activity.
6H-Pyrrolo[3,4-b]pyrazine: Known for its diverse biological activities.
Uniqueness: 8-Chloropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and advanced materials .
Properties
IUPAC Name |
8-chloropyrido[2,3-b]pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLXOXUSFFORHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)N=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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